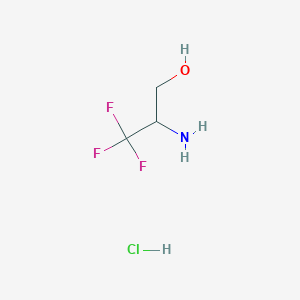![molecular formula C19H15ClN2O3S B2911848 (E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)benzo[d]thiazole-6-carboxylate CAS No. 946276-99-9](/img/structure/B2911848.png)
(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)benzo[d]thiazole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)benzo[d]thiazole-6-carboxylate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as ETB, and it has shown promise in a variety of applications, including as a tool for studying biochemical and physiological processes.
作用机制
Target of Action
Similar compounds have been reported to exhibit anti-oxidant, anti-inflammatory, and antimicrobial activities . Therefore, it’s plausible that this compound may interact with targets involved in these biological processes.
Mode of Action
The analysis of docking results for similar compounds demonstrated the binding affinity and hydrogen bond, electrostatic, and hydrophobic interactions of all the synthesized compounds with their respective targets . This suggests that (E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)benzo[d]thiazole-6-carboxylate may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential anti-oxidant, anti-inflammatory, and antimicrobial activities , it’s plausible that this compound may affect pathways related to these biological processes.
Pharmacokinetics
In silico admet studies were carried out for similar compounds, and most of the compounds exhibited good admet profile . This suggests that this compound may have similar properties, which could impact its bioavailability.
Result of Action
Similar compounds have been reported to exhibit anti-oxidant, anti-inflammatory, and antimicrobial activities , suggesting that this compound may have similar effects at the molecular and cellular level.
Action Environment
Environmental factors can have a profound influence on the action, efficacy, and stability of a compound . These factors can include dietary factors (e.g., alcohol, tobacco smoke, and substances taken as food) or accidental factors (air, water, and food contaminants or pollutants) .
实验室实验的优点和局限性
One of the primary advantages of using ETB in scientific research is its ability to selectively target specific enzymes and signaling pathways, allowing researchers to study the effects of these processes in a controlled and precise manner. However, there are also limitations to the use of ETB, including its potential toxicity and the need for careful handling and storage.
未来方向
There are many potential future directions for research on ETB, including further studies of its mechanisms of action, as well as investigations into its potential use as a therapeutic agent for a variety of diseases and conditions. Additionally, researchers may explore the use of ETB in combination with other drugs or compounds to enhance its effects or reduce potential side effects.
In conclusion, ETB is a promising compound for scientific research, with potential applications in a variety of fields. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses, but its unique properties make it a valuable tool for studying a wide range of biological processes.
合成方法
The synthesis of ETB typically involves several steps, including the reaction of 2-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiophenol to form the desired product.
科学研究应用
ETB has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various biological processes. For example, ETB has been used to study the effects of certain enzymes on the metabolism of specific compounds, as well as the impact of various drugs on cellular signaling pathways.
属性
IUPAC Name |
ethyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-2-25-18(24)13-7-9-15-16(11-13)26-19(21-15)22-17(23)10-8-12-5-3-4-6-14(12)20/h3-11H,2H2,1H3,(H,21,22,23)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTZXHAOUOAYAA-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide](/img/structure/B2911770.png)
![N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2911771.png)
![4,6,7,8-Tetramethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2911773.png)

![N-(1-Cyanocyclopentyl)-2-[4-(3,4-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]acetamide](/img/structure/B2911776.png)


![(2,4-dimethylthiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2911781.png)
![(E)-4-(Dimethylamino)-N-(imidazo[2,1-b][1,3]thiazol-3-ylmethyl)but-2-enamide](/img/structure/B2911783.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2911784.png)


![Ethyl 4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B2911787.png)